molecular formula C13H19BO4S B2655537 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1207557-61-6

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B2655537
CAS No.: 1207557-61-6
M. Wt: 282.16
InChI Key: DIZXCRFTIVBVBE-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with an ethyl ester and a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupling Products: Aryl or vinyl-substituted thiophenes.

    Oxidation Products: Alcohols or phenols.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring can participate in π-π interactions, enhancing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and an ethyl ester group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and electronic materials .

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1207557-61-6) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H19BO4S
  • Molecular Weight : 282.16 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases such as GSK-3β and IKK-β. These kinases are involved in inflammatory pathways and cell signaling processes that regulate cell survival and proliferation .
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. This suggests a potential role in treating inflammatory diseases .
  • Cytotoxicity Evaluation : The cytotoxic effects of the compound have been assessed in various cell lines including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated that it does not significantly decrease cell viability at concentrations up to 10 µM, which is promising for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservations
GSK-3β InhibitionIC50 values ranged from 10 to 1314 nM; smaller substituents enhance activity .
Anti-inflammatoryReduced NO and IL-6 levels in microglial cells; compounds surpassed reference inhibitors .
CytotoxicityNo significant decrease in cell viability at concentrations ≤10 µM .

Case Studies

  • Neuroinflammation Model : In a study assessing neuroinflammatory responses, this compound was shown to significantly reduce inflammatory markers in BV-2 cells when treated with lipopolysaccharide (LPS), indicating its potential as an anti-neuroinflammatory agent .
  • Kinase Inhibition Study : A comparative analysis of various compounds revealed that those containing similar dioxaborolane moieties exhibited potent inhibitory effects against GSK-3β. The study highlighted the structural features contributing to enhanced activity .

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXCRFTIVBVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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